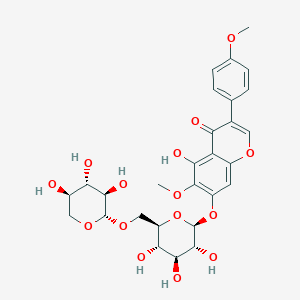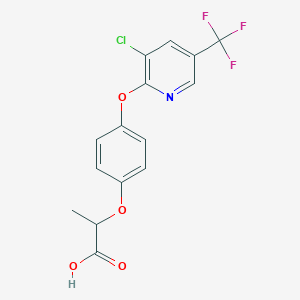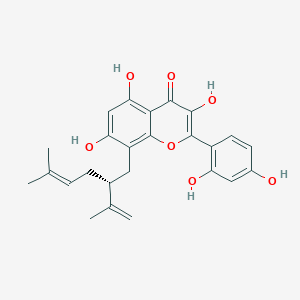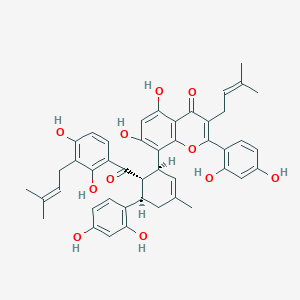![molecular formula C11H19NSi B150342 2-[3-(Trimethylsilyl)propyl]pyridine CAS No. 137017-72-2](/img/structure/B150342.png)
2-[3-(Trimethylsilyl)propyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trimethylsilyl)propyl]pyridine, also known as TMS-pyridine, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a versatile reagent that is widely used in various synthetic applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
2-[3-(Trimethylsilyl)propyl]pyridine has been extensively used in various scientific research applications, including organic synthesis, medicinal chemistry, and chemical biology. It is a useful reagent for the protection of alcohols, amines, and carboxylic acids, and it can also be used as a catalyst for various reactions. 2-[3-(Trimethylsilyl)propyl]pyridine has been used in the synthesis of natural products such as alkaloids, terpenoids, and steroids. It has also been used in the synthesis of pharmaceuticals such as anti-cancer agents and anti-inflammatory drugs. 2-[3-(Trimethylsilyl)propyl]pyridine has been used as a ligand in various metal-catalyzed reactions, and it has been shown to enhance the reactivity and selectivity of these reactions.
Mécanisme D'action
2-[3-(Trimethylsilyl)propyl]pyridine is a Lewis base that can act as a nucleophile or a base in various reactions. It can donate its lone pair of electrons to an electrophilic center, such as a carbonyl group, to form a covalent bond. 2-[3-(Trimethylsilyl)propyl]pyridine can also act as a proton acceptor, abstracting a proton from a substrate to form a new bond. 2-[3-(Trimethylsilyl)propyl]pyridine can also form complexes with metal ions, acting as a ligand to enhance the reactivity and selectivity of metal-catalyzed reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-[3-(Trimethylsilyl)propyl]pyridine. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe reagent for use in laboratory experiments. 2-[3-(Trimethylsilyl)propyl]pyridine has been used in the synthesis of pharmaceuticals, indicating its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(Trimethylsilyl)propyl]pyridine has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in various synthetic applications, and it is readily available and relatively inexpensive. 2-[3-(Trimethylsilyl)propyl]pyridine is also stable and can be stored for long periods without degradation. However, 2-[3-(Trimethylsilyl)propyl]pyridine has some limitations, including its strong odor and the need for careful handling due to its flammability and toxicity.
Orientations Futures
There are several future directions for the use of 2-[3-(Trimethylsilyl)propyl]pyridine in scientific research. One potential application is the use of 2-[3-(Trimethylsilyl)propyl]pyridine as a ligand in metal-catalyzed reactions to enhance their reactivity and selectivity. Another potential application is the use of 2-[3-(Trimethylsilyl)propyl]pyridine in the synthesis of new pharmaceuticals and agrochemicals. 2-[3-(Trimethylsilyl)propyl]pyridine could also be used in the development of new materials and catalysts. Further research is needed to explore these potential applications and to develop new synthetic methods using 2-[3-(Trimethylsilyl)propyl]pyridine.
Conclusion:
In conclusion, 2-[3-(Trimethylsilyl)propyl]pyridine is a versatile reagent that has gained significant attention in the field of organic chemistry. It has been extensively used in various scientific research applications, including organic synthesis, medicinal chemistry, and chemical biology. 2-[3-(Trimethylsilyl)propyl]pyridine has several advantages for use in laboratory experiments, but it also has some limitations. There are several potential future directions for the use of 2-[3-(Trimethylsilyl)propyl]pyridine in scientific research, including its use as a ligand in metal-catalyzed reactions and in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to explore these potential applications and to develop new synthetic methods using 2-[3-(Trimethylsilyl)propyl]pyridine.
Méthodes De Synthèse
2-[3-(Trimethylsilyl)propyl]pyridine can be synthesized by the reaction of 3-bromopropyltrimethylsilane with pyridine in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in high yield and purity. Other methods for the synthesis of 2-[3-(Trimethylsilyl)propyl]pyridine include the reaction of pyridine with 3-chloropropyltrimethylsilane or the reaction of pyridine with 3-bromopropylmagnesium bromide followed by trimethylsilylation.
Propriétés
Numéro CAS |
137017-72-2 |
|---|---|
Nom du produit |
2-[3-(Trimethylsilyl)propyl]pyridine |
Formule moléculaire |
C11H19NSi |
Poids moléculaire |
193.36 g/mol |
Nom IUPAC |
trimethyl(3-pyridin-2-ylpropyl)silane |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)10-6-8-11-7-4-5-9-12-11/h4-5,7,9H,6,8,10H2,1-3H3 |
Clé InChI |
VASQSIRDYAESID-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC1=CC=CC=N1 |
SMILES canonique |
C[Si](C)(C)CCCC1=CC=CC=N1 |
Synonymes |
Pyridine,2-[3-(trimethylsilyl)propyl]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



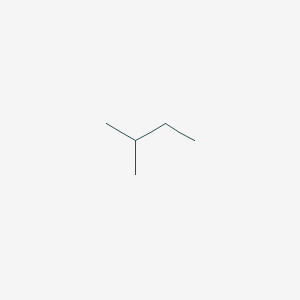
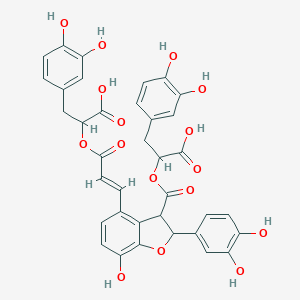
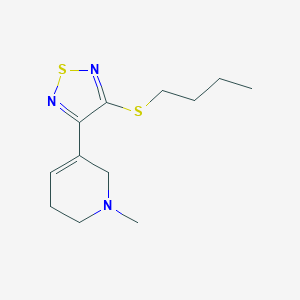
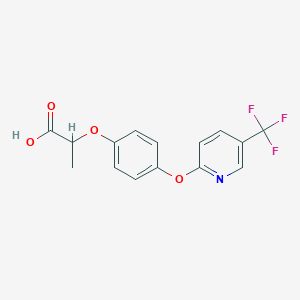
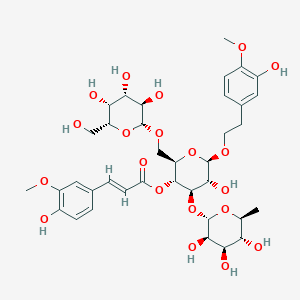
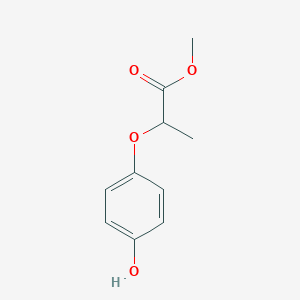
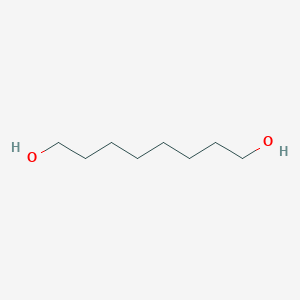
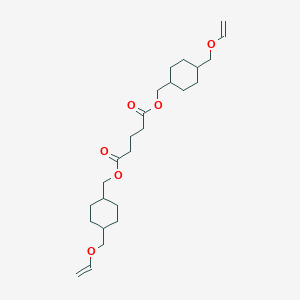
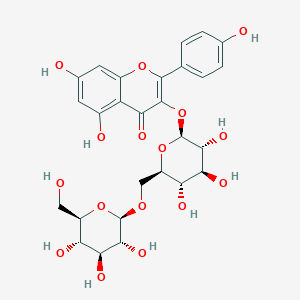
![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)
